molecular formula C11H20N2O4S3 B594891 D,L-Sulforaphane-d8 N-Acetyl-L-cysteine CAS No. 1354064-85-9

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

Cat. No.: B594891
CAS No.: 1354064-85-9
M. Wt: 348.52
InChI Key: IIHBKTCHILXGOT-SQUIKQQTSA-N
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Description

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is a compound that combines the properties of sulforaphane and N-acetyl-L-cysteine. Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, known for its antioxidant and anticancer properties. N-acetyl-L-cysteine is a derivative of the amino acid cysteine and is used for its mucolytic and antioxidant effects. The combination of these two compounds aims to enhance their individual benefits, particularly in the context of cancer research and neuroprotection .

Mechanism of Action

Target of Action

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of Sulforaphane (SFN), a powerful inducer of chemopreventative enzymes . The primary target of SFN-NAC is the Keap1-Nrf2 signaling pathway . This pathway plays a crucial role in the cellular response to oxidative stress .

Mode of Action

SFN-NAC interacts with its targets by inducing the Keap1-Nrf2 signaling pathway . This interaction results in the activation of Antioxidant Response Element (ARE)-driven gene expression . At a concentration of 75 µM, SFN-NAC has been shown to increase ARE expression in HepG2-C8 cells .

Biochemical Pathways

The activation of the Keap1-Nrf2 signaling pathway by SFN-NAC leads to the upregulation of various detoxification enzymes . These enzymes play a key role in neutralizing reactive oxygen species and reducing oxidative stress . Additionally, SFN-NAC has been shown to activate autophagy-mediated downregulation of α-tubulin expression through the ERK pathway .

Pharmacokinetics

It is known that sfn-nac is a metabolite of sfn with a longer half-life and better blood-brain barrier permeability . This suggests that SFN-NAC may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of the Keap1-Nrf2 signaling pathway and the subsequent induction of detoxification enzymes by SFN-NAC can lead to a reduction in oxidative stress . This can have protective effects against various diseases, including cancer . Furthermore, the activation of autophagy-mediated downregulation of α-tubulin expression can have implications in cancer research .

Action Environment

The action of SFN-NAC can be influenced by various environmental factors. For instance, the presence of oxidative stressors can activate the Nrf2 protein, which is otherwise sequestered in the cytoplasm by its repressor, Keap1 . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine involves multiple steps. Initially, sulforaphane is synthesized from glucoraphanin, a glucosinolate found in broccoli. This process typically involves enzymatic hydrolysis using myrosinase. The sulforaphane is then labeled with deuterium (d8) to create D,L-Sulforaphane-d8. The final step involves conjugating D,L-Sulforaphane-d8 with N-acetyl-L-cysteine under specific reaction conditions, such as controlled temperature and pH, to ensure the stability and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydrolysis of glucoraphanin and advanced purification techniques to isolate and label sulforaphane with deuterium. The conjugation with N-acetyl-L-cysteine is performed in controlled environments to maintain product consistency and quality .

Chemical Reactions Analysis

Types of Reactions

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include sulforaphane sulfoxide (oxidation product) and the reduced thiol form of the compound (reduction product) .

Scientific Research Applications

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is unique due to its dual functionality, combining the benefits of sulforaphane and N-acetyl-L-cysteine. The deuterium labeling (d8) enhances its stability and allows for precise tracing in metabolic studies. This combination makes it a valuable tool in cancer research and neuroprotection .

Properties

IUPAC Name

2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHBKTCHILXGOT-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676147
Record name N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354064-85-9
Record name N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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